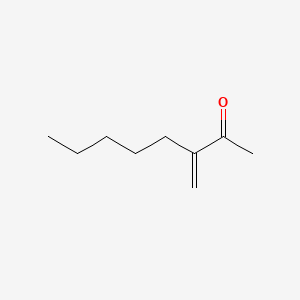

2-Pentyl-1-buten-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylene-2-octanone, also known as 2-pentyl-1-buten-3-one or fema 3725, belongs to the class of organic compounds known as alpha-branched alpha, beta-unsaturated ketones. These are alpha, beta-unsaturated ketones that carry a branch on the alpha carbon. They have the generic structure RC(=O)C(R')=C, R = organyl group and R'= any heteroatom. 3-Methylene-2-octanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-methylene-2-octanone is primarily located in the membrane (predicted from logP). 3-Methylene-2-octanone has a mushroom and musty taste.

Applications De Recherche Scientifique

Flavor and Fragrance Industry

2-Pentyl-1-buten-3-one is recognized for its pleasant odor, making it valuable in the flavor and fragrance industry. It is used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics. Its ability to blend well with other scents enhances its utility in creating complex aromatic profiles.

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that compounds similar to this compound exhibit antimicrobial effects against various pathogens, suggesting its potential use in developing natural preservatives or therapeutic agents.

- Insect Repellency : The compound has been investigated for its efficacy as an insect repellent, particularly against agricultural pests. This application could lead to environmentally friendly pest control solutions.

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Michael Addition Reactions : It can act as a nucleophile in Michael addition reactions, leading to the formation of larger carbon skeletons useful in pharmaceuticals.

- Aldol Condensation : The compound can undergo aldol condensation reactions, providing pathways to synthesize larger α,β-unsaturated ketones.

Production of Specialty Chemicals

This compound is utilized in the production of specialty chemicals that find applications across multiple industries, including:

- Polymer Manufacturing : Its derivatives are used as intermediates in synthesizing polymers with specific properties, enhancing material performance.

- Adhesives and Sealants : The compound's chemical stability makes it suitable for formulating adhesives that require resistance to environmental factors.

Agricultural Applications

Due to its insect-repelling properties, this compound is being explored for use in agricultural formulations aimed at protecting crops from pests without relying on synthetic pesticides.

Case Study 1: Flavor Profile Enhancement

A study conducted on various fruit aroma components identified this compound as a significant contributor to the flavor profile of certain plum varieties. The compound was noted for its ability to enhance the overall sensory experience when used in conjunction with other aroma compounds .

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal demonstrated that this compound exhibited notable antimicrobial activity against common foodborne pathogens. This finding supports its potential application as a natural preservative in food products .

Propriétés

Numéro CAS |

63759-55-7 |

|---|---|

Formule moléculaire |

C9H16O |

Poids moléculaire |

140.22 g/mol |

Nom IUPAC |

3-methylideneoctan-2-one |

InChI |

InChI=1S/C9H16O/c1-4-5-6-7-8(2)9(3)10/h2,4-7H2,1,3H3 |

Clé InChI |

VBZQKPYXKJXTHZ-UHFFFAOYSA-N |

SMILES |

CCCCCC(=C)C(=O)C |

SMILES canonique |

CCCCCC(=C)C(=O)C |

Densité |

0.808-0.814 |

Key on ui other cas no. |

63759-55-7 |

Description physique |

Pale yellow liquid; musty, mushroom odou |

Solubilité |

insoluble in water; soluble in fats Miscible at room temperature (in ethanol) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.